molecular formula C17H15NO3S B2741216 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate CAS No. 946238-42-2

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate

Cat. No.: B2741216
CAS No.: 946238-42-2
M. Wt: 313.37
InChI Key: MDODHQOVHPMDAI-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate is a novel chemical entity designed for oncology research, incorporating the 5-(thiophen-2-yl)isoxazole scaffold, a structure recognized for its potent anti-cancer properties . This scaffold has demonstrated significant cytotoxicity against breast cancer cell lines, such as MCF-7, by potently inhibiting the Estrogen Receptor alpha (ERα), a key nuclear hormone receptor driving approximately 70-75% of all breast cancers . The molecular design leverages the essential pharmacophoric features of an unsubstituted thiophene ring and an electron-rich aromatic system, which are critical for strong hydrophobic interactions and hydrogen bonding within the hydrophobic ligand-binding domain of ERα, thereby exerting an antagonistic effect . Furthermore, isoxazole-based compounds are established as versatile small molecules capable of modulating other critical biological targets, including tubulin . This suggests potential for this compound to disrupt microtubule dynamics, induce mitotic arrest, and promote apoptosis in cancer cells, potentially circumventing resistance pathways associated with existing therapies like taxanes . The 2-(m-tolyl)acetate moiety may influence the compound's bioavailability and target binding affinity. This makes this compound a promising candidate for investigating new mechanisms in anti-cancer drug discovery, particularly for hormone-responsive cancers and taxane-resistant malignancies.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(3-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-12-4-2-5-13(8-12)9-17(19)20-11-14-10-15(21-18-14)16-6-3-7-22-16/h2-8,10H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDODHQOVHPMDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a [3+2] cycloaddition reaction between nitrile oxides and alkenes . The thiophene ring can be introduced via a condensation reaction, such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing these synthetic routes to maximize yield and minimize costs. This could include the use of metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolines.

    Substitution: Both the thiophene and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Isoxazolines.

    Substitution: Various substituted thiophene and isoxazole derivatives.

Mechanism of Action

The biological activity of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate is likely due to its ability to interact with various molecular targets. The isoxazole ring can act as a bioisostere for amides, allowing it to interact with enzymes and receptors in a similar manner . The thiophene ring can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Comparison

The isoxazole-thiophene core distinguishes this compound from related heterocyclic systems. Below is a comparative analysis of key analogs:

Compound Heterocyclic Core Key Features Reference
Target Compound Isoxazole + Thiophene Electron-rich, planar structure; potential for π-π interactions. N/A
Thiazol-5-ylmethyl derivatives Thiazole Sulfur-containing core; enhanced metabolic stability compared to oxazole.
Benzoxazole-tetrazole hybrids Benzoxazole + Tetrazole Dual aromatic systems; tetrazole improves solubility via hydrogen bonding.
Thiazolidinone derivatives Thiazolidinone Non-aromatic, saturated ring; conformational flexibility for target binding.

Key Findings :

  • Metabolic Stability : Thiazole derivatives (e.g., Pharmacopeial compounds in ) exhibit greater resistance to oxidative degradation than isoxazole analogs due to sulfur’s lower electronegativity .
  • Solubility : Tetrazole-containing compounds (e.g., ) show improved aqueous solubility over purely aromatic systems like isoxazole-thiophene, critical for bioavailability .
Ester Group Variations

The 2-(m-tolyl)acetate ester group in the target compound differs from other esterified analogs:

Compound Ester Group Impact on Properties Reference
Target Compound 2-(m-Tolyl)acetate Increased lipophilicity (logP ~3.2 estimated); steric hindrance from m-tolyl. N/A
Ethyl-2-(5-benzoxazol-2-ylamino)acetate Ethyl acetate Lower logP (~2.1); enhances metabolic lability.
Thiazol-5-ylmethyl carbamates Carbamate esters Improved hydrolytic stability; slower enzymatic cleavage.

Key Findings :

  • Lipophilicity : The m-tolyl group in the target compound likely increases membrane permeability compared to ethyl or carbamate esters, aligning with trends observed in benzoxazole derivatives .
  • Stability : Carbamate esters () resist hydrolysis better than acetate esters, suggesting the target compound may require prodrug strategies for sustained activity .

Key Findings :

  • Cycloaddition : Isoxazole-thiophene cores are typically synthesized via [3+2] cycloaddition, analogous to tetrazole formation in .
  • Esterification : Ethyl chloroacetate-mediated esterification (as in ) could be adapted for the target compound’s side chain .

Pharmacological Potential (Inferred from Structural Analogs)

While direct data for the target compound are unavailable, its structural features suggest:

  • Antimicrobial Activity : Thiophene and isoxazole motifs are associated with antifungal and antibacterial effects in benzoxazole derivatives .
  • Anti-inflammatory Potential: m-Tolyl groups in similar esters () correlate with COX-2 inhibition .

Biological Activity

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(m-tolyl)acetate is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Isoxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Thiophene ring : A five-membered aromatic ring containing sulfur.
  • Acetate group : An ester functional group that can influence solubility and reactivity.

This structural diversity suggests potential interactions with various biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The compound may inhibit certain metabolic pathways or modulate receptor activity, leading to therapeutic effects. For instance, isoxazole derivatives are known to exhibit anti-inflammatory and anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including those similar to this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, a related isoxazole compound demonstrated an IC50 value of 2.63 μM against MCF-7 breast cancer cells, indicating potent anti-cancer activity .

CompoundCell LineIC50 (μM)
Isoxazole derivative AMCF-72.63
Isoxazole derivative BMCF-73.09
Non-trifluoromethyl analogueMCF-719.72

Case Studies

  • Anticancer Efficacy : In a study evaluating the effects of various isoxazole derivatives on cancer cell lines, it was found that modifications to the thiophene and isoxazole rings significantly enhanced cytotoxicity. The study reported that compounds with electron-withdrawing groups exhibited improved activity due to increased receptor binding affinity .
  • Mechanistic Insights : Another investigation focused on the mechanism by which isoxazole compounds induce apoptosis in cancer cells. It was observed that these compounds activate caspase pathways leading to programmed cell death, thereby highlighting their potential as therapeutic agents in oncology .

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